molecular formula C16H24ClNO2 B13864869 Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Cat. No.: B13864869
M. Wt: 297.82 g/mol
InChI Key: MWNJGZNPSNSPIL-UHFFFAOYSA-N
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Description

Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is a synthetic compound featuring a piperidine ring linked to a phenyl group via an acetic acid backbone, with a propyl ester moiety and a hydrochloride salt. The compound’s ester group and stereochemistry are critical determinants of its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

propyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H

InChI Key

MWNJGZNPSNSPIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of propylphenidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Propylphenidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride, also known as propylphenidate hydrochloride, is a chemical compound with diverse applications across scientific research, biology, medicine, and industry . It functions primarily by inhibiting the reuptake of dopamine and norepinephrine, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing neurotransmission. The compound achieves this by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), effectively blocking their function and prolonging the action of dopamine and norepinephrine.

Scientific Research Applications

  • Chemistry: Propylphenidate hydrochloride serves as a reference standard in analytical chemistry for the development of new analytical methods.
  • Biology: It is used in investigations of its effects on neurotransmitter systems, specifically dopamine and norepinephrine reuptake inhibition.
  • Medicine: The compound is explored as a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
  • Industry: It sees utilization in the development of new psychoactive substances and cognitive enhancers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol, typically requiring an acid catalyst and reflux conditions. The resulting ester is then converted to its hydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods: Industrial production mirrors the synthetic routes but is conducted on a larger scale, using industrial-grade reagents and solvents. Stringent control over reaction conditions is maintained to ensure high yield and purity. The final product undergoes rigorous quality control measures to meet pharmaceutical standards.

Mechanism of Action

Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their function and prolonging the action of these neurotransmitters .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride (CAS 23655-65-4)
  • Structure : Methyl ester instead of propyl ester.
  • Stereochemistry : Racemic mixture ([RS] configuration) .
  • Synthesis: Prepared via refluxing 2-piperidyl-2-yl-phenylacetyl amide with methanol and sulfuric acid, a standard esterification protocol .
  • Activity: Potential CNS relevance inferred from structural similarity to methylphenidate metabolites.
Propan-2-yl (2R)-2-Phenyl-2-[(2R)-Piperidin-2-yl]Acetate Hydrochloride (CAS 1262795-94-7)
  • Structure : Isopropyl ester with (2R,2R) stereochemistry.
  • Cost : High pricing (€3,231.00 per 50 mg), indicating complex synthesis or niche applications .
  • Significance : Enantiomeric purity may enhance target specificity compared to racemic mixtures.
2-Phenyl-2-(Piperidin-2-yl)Acetic Acid Hydrochloride (CAS 19395-40-5)
  • Pharmacology : Identified as Ritalinic acid hydrochloride, a primary metabolite of methylphenidate, with dopaminergic activity .
  • Role : Suggests the target propyl ester could act as a prodrug, hydrolyzing to this active metabolite.
HBK Series (Piperazine Derivatives, e.g., HBK14–HBK19)
  • Structure: Piperazine core with phenoxy-alkyl and methoxyphenyl substituents.
  • Activity : Designed for CNS targets (e.g., serotonin/dopamine receptors), though distinct from piperidine-based esters .
  • Key Difference : Ether linkages vs. ester groups, altering metabolic stability and lipophilicity.

Comparative Analysis Table

Parameter Propyl Ester (Target) Methyl Ester Isopropyl Ester Carboxylic Acid HBK Piperazines
Ester Group Propyl Methyl Isopropyl None (acid) None (piperazine ethers)
Stereochemistry Not specified Racemic ([RS]) (2R,2R) Not specified Not specified
CAS Number Not provided 23655-65-4 1262795-94-7 19395-40-5 Not available
Key Pharmacological Role Probable prodrug Unknown, possibly CNS-related High-cost, enantiopure variant Methylphenidate metabolite Serotonin/dopamine modulation
Synthetic Complexity Likely moderate Standard esterification High (cost-driven) Direct hydrolysis of esters Multi-step phenoxy substitutions

Research Findings and Implications

  • However, hydrolysis rates may decrease, prolonging prodrug activation .
  • Stereochemical Sensitivity : The (2R,2R) isopropyl variant’s high cost underscores the importance of enantiopurity in optimizing therapeutic efficacy and reducing off-target effects .
  • Metabolic Pathways : The carboxylic acid form (CAS 19395-40-5) directly links to methylphenidate’s dopaminergic activity, suggesting the target propyl ester could serve as a long-acting prodrug .

Biological Activity

Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound's chiral nature allows for selective binding to these targets, which can modulate their activity and lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties, including:

  • Antidepressant Effects : Some studies suggest that derivatives of piperidine compounds can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.
  • Antinociceptive Activity : There is evidence that piperidine derivatives may have analgesic properties, making them candidates for pain management therapies.
  • Neuroprotective Effects : Compounds similar to this compound have been explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cellular models. For instance, it has been tested for its ability to inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantModulation of serotonin levels
AntinociceptivePain relief in animal models
NeuroprotectiveProtective effects in neurodegenerative models

Case Study 1: Antidepressant Activity

A study exploring the antidepressant potential of piperidine derivatives found that this compound exhibited significant activity in reducing depressive-like behavior in rodent models. The mechanism was linked to increased serotonin reuptake inhibition, similar to classic antidepressants.

Case Study 2: Analgesic Properties

In another investigation, the analgesic properties of this compound were assessed using the formalin test in mice. Results indicated a marked reduction in pain response, suggesting that the compound may act through opioid receptor modulation.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects. However, further studies are required to fully elucidate its toxicity mechanisms and long-term effects.

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